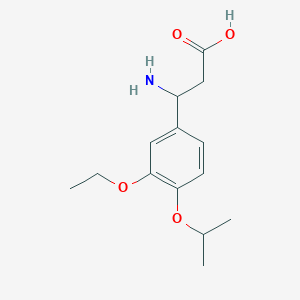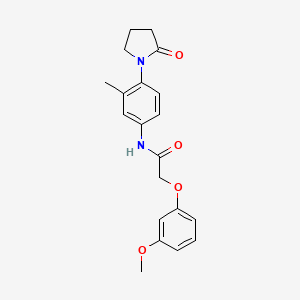![molecular formula C16H14FNO4S4 B2722837 4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-25-7](/img/structure/B2722837.png)
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, commonly known as "FTS," is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. FTS is a sulfonamide derivative that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of FTS is not fully understood. However, it has been suggested that FTS inhibits the activity of several enzymes, including protein kinase B (AKT), mitogen-activated protein kinase (MAPK), and signal transducer and activator of transcription 3 (STAT3). These enzymes are involved in cell proliferation, survival, and migration, which are all processes that are dysregulated in cancer cells.
Biochemical and Physiological Effects:
FTS has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many cancer drugs. FTS also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. Additionally, FTS has been shown to modulate the immune system, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FTS is that it has been shown to be effective against a wide range of cancer cell types. Another advantage is that FTS has relatively low toxicity compared to other cancer drugs. However, one limitation of FTS is that its mechanism of action is not well understood, which makes it difficult to optimize its use in cancer treatment. Additionally, FTS has poor solubility in water, which can make it challenging to formulate for use in animal studies.
Direcciones Futuras
There are several future directions for research on FTS. One area of interest is in understanding the molecular mechanisms underlying its anti-cancer effects. Another area of research is in optimizing the formulation of FTS for use in animal studies and clinical trials. Additionally, there is interest in exploring the potential of FTS as a combination therapy with other cancer drugs. Finally, there is a need for further studies to determine the safety and efficacy of FTS in humans.
Métodos De Síntesis
The synthesis of FTS involves the reaction of 2-(2-thienylsulfonyl)ethylamine with 4-fluorobenzenesulfonyl chloride. The reaction occurs in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or acetonitrile. The reaction produces FTS as a white crystalline solid with a melting point of 166-168°C.
Aplicaciones Científicas De Investigación
FTS has been extensively studied for its potential applications in cancer research. In vitro studies have shown that FTS inhibits the growth of a wide range of cancer cells, including breast, prostate, lung, and colon cancer cells. In vivo studies have also demonstrated that FTS can inhibit tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
4-fluoro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHQKVITBFLSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)


![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

![3-Bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2722766.png)

![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)
![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)